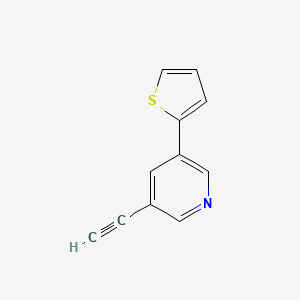

3-Ethynyl-5-thiophen-2-yl-pyridine

Description

3-Ethynyl-5-thiophen-2-yl-pyridine is a pyridine derivative featuring an ethynyl group at the 3-position and a thiophene substituent at the 5-position. Its molecular formula is C₁₁H₇NS, with a molecular weight of 185.25 g/mol and a CAS registry number of 2279123-04-3 . However, detailed experimental data on its biological activity or material performance remain sparse in the literature.

Properties

IUPAC Name |

3-ethynyl-5-thiophen-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NS/c1-2-9-6-10(8-12-7-9)11-4-3-5-13-11/h1,3-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMPRBUNKRJJQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CN=C1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-5-thiophen-2-yl-pyridine can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method typically involves the reaction of a halogenated pyridine derivative with a thiophene boronic acid or ester in the presence of a palladium catalyst and a base.

Another method involves the Sonogashira coupling reaction, where an ethynyl group is introduced to the pyridine ring using an ethynyl halide and a palladium catalyst . The reaction conditions often include a copper co-catalyst and an amine base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-5-thiophen-2-yl-pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides or thiophene S-oxides, while reduction can produce hydrogenated derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.

Scientific Research Applications

3-Ethynyl-5-thiophen-2-yl-pyridine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-Ethynyl-5-thiophen-2-yl-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The ethynyl and thiophene groups can facilitate binding to these targets through π-π interactions, hydrogen bonding, and hydrophobic interactions. The compound’s ability to modulate specific pathways can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

The structural analogs of 3-Ethynyl-5-thiophen-2-yl-pyridine primarily differ in their substituents at the 5-position of the pyridine ring.

Table 1: Comparative Data for Ethynyl-Substituted Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent |

|---|---|---|---|---|

| This compound | C₁₁H₇NS | 185.25 | 2279123-04-3 | Thiophen-2-yl |

| 3-Ethynyl-5-fluoropyridine | C₇H₄FN | 121.12 | 872122-54-8 | Fluorine |

| 3-Ethynyl-5-phenylpyridine | C₁₃H₉N | 179.22 | 1445004-67-0 | Phenyl |

| 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine | C₁₂H₁₅F₃N₂Si | 296.35 | Not provided | Trifluoromethyl, TMS-ethynyl |

| 2-((Trimethylsilyl)ethynyl)pyridin-3-amine | C₁₀H₁₆N₂Si | 208.34 | Not provided | TMS-ethynyl, amine |

Sources :

Key Observations :

Fluorine (in 3-Ethynyl-5-fluoropyridine) reduces molecular weight significantly (121.12 g/mol) and may enhance electronegativity, favoring interactions in medicinal chemistry . Trimethylsilyl (TMS)-ethynyl groups (e.g., in 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine) introduce steric bulk and silicon-based stability, often used to protect alkynes during synthesis .

Electronic and Reactivity Profiles: The thiophene substituent is electron-rich due to its aromatic sulfur atom, which could enhance π-π stacking interactions in materials science applications.

Synthetic Accessibility: Ethynyl-substituted pyridines are typically synthesized via Sonogashira coupling between halogenated pyridines and terminal alkynes.

Biological and Material Applications :

- While pyridine derivatives are widely studied for antimicrobial or anticancer activity (e.g., compounds in and ), This compound lacks explicit biological screening data .

- TMS-protected ethynyl derivatives (–8) are often intermediates in drug discovery, whereas fluorinated pyridines () are common in agrochemicals due to fluorine’s metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.